molecular formula C17H19N7 B2368895 Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine CAS No. 111184-79-3

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine

Cat. No.: B2368895
CAS No.: 111184-79-3
M. Wt: 321.388
InChI Key: PNRXINXFDMOFCG-UHFFFAOYSA-N
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Description

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine, also known as BTA-amine, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTA-amine is a member of the benzotriazole family and is a versatile compound that can be used in a variety of fields, including materials science, catalysis, and biomedicine.

Scientific Research Applications

Aminoalkylation Applications

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine is utilized in the aminoalkylation of aromatic and heteroaromatic primary amines. This compound, as part of the 1-(1-Hydroxyalkyl)benzotriazoles family, is effective in converting these amines into mono N-[1-(benzotriazol-1-yl)alkyl] derivatives, often yielding high results, especially with aliphatic primary amines (Katritzky, Rachwał, & Rachwal, 1987).

Catalysis in Oxidative Amination

This chemical plays a role in catalysis, specifically in oxidative amination processes. For instance, a palladium complex bearing a related ligand demonstrated high activity as a catalyst for oxidative amination involving allyl butyl ether and phthalimide as substrates (Hurtado, Rojas, Pérez, & Valderrama, 2013).

Synthons for 1,3-Dipoles

It serves as an effective synthon for the nitrone 1,3-dipole, facilitating the regio- and stereo-specific cycloaddition with various dipolarophiles. This results in the formation of substituted 2-(benzotriazol-1-ylmethyl)isoxazolidines, which are significant in organic synthesis (Katritzky, Hitchings, & Zhao, 1990).

Influence on Substituent Effects

The compound plays a role in understanding the substituent effects in bis(benzotriazolylmethylation) of aromatic amines. It contributes to the understanding of how electron-releasing substituents on the arylamine ring can affect the equilibrium in chemical reactions (Katritzky, Rachwał, & Wu, 1990).

Synthesis of Substituted Piperidines

This chemical is instrumental in the synthesis of substituted piperidines, showing the versatility and utility of bis(benzotriazol-1-ylmethyl)amines in organic chemistry (Katritzky, Luo, & Cui, 1999).

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7/c1-2-11-22(12-23-16-9-5-3-7-14(16)18-20-23)13-24-17-10-6-4-8-15(17)19-21-24/h3-10H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRXINXFDMOFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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